molecular formula C20H21N3O4 B3159011 ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate CAS No. 860784-77-6

ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

Cat. No.: B3159011
CAS No.: 860784-77-6
M. Wt: 367.4 g/mol
InChI Key: JRZYKDGKDQKJME-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a complex organic compound with a unique structure comprising a triazole ring, a benzyloxy group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate typically involves a multi-step process:

  • Formation of the triazole ring: : The starting material, a suitable hydrazide, undergoes cyclization with a nitrile derivative under acidic or basic conditions to form the triazole core.

  • Introduction of the benzyloxy group: : The benzyloxy group is often introduced through a nucleophilic aromatic substitution reaction on a precursor containing a leaving group, such as a halide.

  • Esterification: : The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale synthesis, focusing on maximizing yield and purity while minimizing cost and environmental impact. Catalysts, reaction conditions, and purification techniques would be refined for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate can undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized, potentially altering the triazole ring or the benzyloxy group, depending on the reagents and conditions.

  • Reduction: : Reduction reactions can affect the ketone group on the triazole ring, converting it to an alcohol.

  • Substitution: : Nucleophilic substitution can occur on the ester functionality or the benzyloxy group.

Common Reagents and Conditions:
  • Oxidizing Agents: : KMnO₄, H₂O₂, or PCC for controlled oxidations.

  • Reducing Agents: : LiAlH₄, NaBH₄ for reductions.

  • Nucleophiles: : Alkoxides, thiolates for substitution reactions.

Major Products:
  • Oxidation: : Potential products include aldehydes or carboxylic acids derived from oxidative cleavage.

  • Reduction: : The reduced triazole ring, resulting in alcohol derivatives.

  • Substitution: : Varied ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate finds application in:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules and a subject for studying reaction mechanisms.

  • Biology: : Its derivatives can be explored for biological activity, including antimicrobial or antifungal properties.

  • Medicine: : Potential precursor for drug development, especially targeting specific pathways influenced by its structural components.

  • Industry: : Possible uses in the development of novel materials, catalysts, or chemical sensors.

Comparison with Similar Compounds

Unique Features:

  • Distinct Triazole Ring: : Unlike many compounds, the specific substitution pattern on the triazole ring sets it apart.

  • Benzyloxy Group: : Contributes to unique interactions and reactivity profiles.

Similar Compounds:
  • Ethyl 2-{4-[4-(methoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

  • Ethyl 2-{4-[4-(ethoxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

These similar compounds have slight variations in the substituents, which can significantly alter their reactivity and applications

That's the journey of ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate! Hope this deep dive into the molecule's world was fascinating. What's next on your mind?

Properties

IUPAC Name

ethyl 2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-26-19(24)13-22-20(25)23(15(2)21-22)17-9-11-18(12-10-17)27-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYKDGKDQKJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123646
Record name Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860784-77-6
Record name Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860784-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5-dihydro-3-methyl-5-oxo-4-[4-(phenylmethoxy)phenyl]-1H-1,2,4-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
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ethyl 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

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